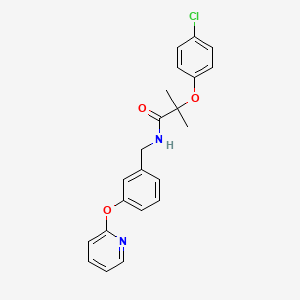

N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide, also known as BMF-2, is a benzofuran derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMF-2 has been found to exhibit potent anti-cancer properties and has been the subject of extensive research in recent years.

Applications De Recherche Scientifique

Anticancer Evaluation

Research has shown that certain benzamide derivatives exhibit notable anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated them for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds demonstrated moderate to excellent anticancer activity, with some even surpassing the efficacy of the reference drug etoposide (Ravinaik et al., 2021).

Supramolecular Chemistry

Kranjc et al. (2011) explored the synthesis of benzamide derivatives through a Diels-Alder reaction, leading to the formation of complex molecular structures with potential implications in supramolecular chemistry. These compounds exhibit interesting hydrogen bonding patterns and aromatic interactions, contributing to the study of molecular aggregation and crystal engineering (Kranjc et al., 2011).

Neurodegenerative Disease Research

In the context of Alzheimer's disease, Lee et al. (2018) reported the development of a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in decreasing tau protein phosphorylation and aggregation, showing promise as a treatment for Alzheimer's disease (Lee et al., 2018).

Chemoselective Synthesis

Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yielded N-(2-hydroxyphenyl)benzamides, compounds of biological interest, demonstrating the potential of such benzamide derivatives in synthetic organic chemistry (Singh et al., 2017).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-11-12-19(18(13-15)22(26)16-7-4-3-5-8-16)25-24(27)21-14-17-9-6-10-20(28-2)23(17)29-21/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTYMFMZFGURNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)

![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)